![molecular formula C20H19N3O2S B3538953 N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide](/img/structure/B3538953.png)
N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide
Vue d'ensemble
Description
N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide, commonly known as ATD, is a potent inhibitor of the enzyme aromatase. Aromatase is responsible for the conversion of androgens to estrogens, which plays a crucial role in various physiological processes. ATD has been extensively studied for its potential applications in scientific research, especially in the fields of endocrinology and oncology.
Mécanisme D'action
ATD works by binding to the active site of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens. This results in a decrease in estrogen levels, which can have various effects on the body depending on the specific physiological processes involved.
Biochemical and Physiological Effects:
ATD has been shown to have a number of biochemical and physiological effects. In addition to its effects on estrogen and testosterone levels, ATD has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential effects on bone health, with some studies suggesting that it may have a protective effect against osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ATD in scientific research is its potency as an aromatase inhibitor. It has been shown to be effective at relatively low concentrations, making it a cost-effective option for researchers. However, one limitation of using ATD is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on ATD. One area of interest is its potential applications in the treatment of estrogen-dependent diseases such as breast cancer. Further studies are needed to determine the optimal dosages and treatment regimens for ATD in these contexts. Additionally, more research is needed to fully understand the effects of ATD on testosterone levels and its potential applications in the treatment of male hypogonadism. Finally, there is potential for the development of more selective aromatase inhibitors based on the structure of ATD, which could have improved efficacy and fewer off-target effects.
Applications De Recherche Scientifique
ATD has been widely used in scientific research as an aromatase inhibitor. It has been shown to be effective in reducing the levels of estrogen in the body, which has potential applications in the treatment of estrogen-dependent diseases such as breast cancer. ATD has also been studied for its effects on testosterone levels, with some studies suggesting that it may increase testosterone levels in men.
Propriétés
IUPAC Name |
2-phenyl-N-[5-[(2-prop-2-enylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-2-8-16-11-6-7-12-17(16)25-14-19-22-23-20(26-19)21-18(24)13-15-9-4-3-5-10-15/h2-7,9-12H,1,8,13-14H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIOAFXYULIIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[5-[(2-prop-2-enylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



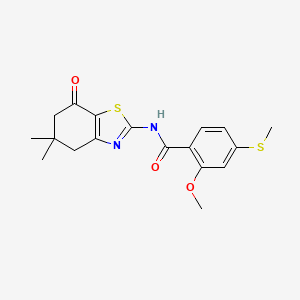
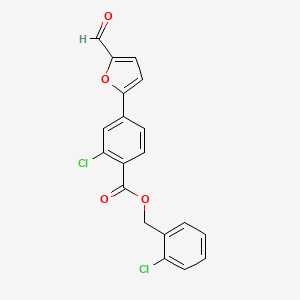
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B3538893.png)
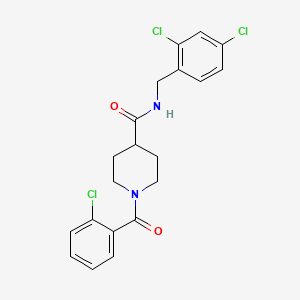
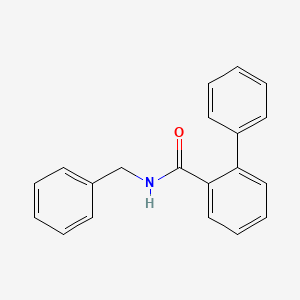
![2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3538917.png)

![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3538922.png)
![2-bromo-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B3538932.png)
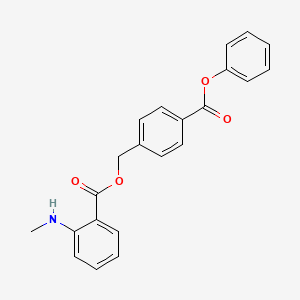
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3538946.png)

![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B3538960.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide](/img/structure/B3538962.png)